molecular formula C13H17NO3 B169463 Methyl 4-(butylcarbamoyl)benzoate CAS No. 100610-03-5

Methyl 4-(butylcarbamoyl)benzoate

Cat. No. B169463
M. Wt: 235.28 g/mol
InChI Key: RTOAFYYWYCMMTQ-UHFFFAOYSA-N
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Description

“Methyl 4-(butylcarbamoyl)benzoate” is a chemical compound with the molecular formula C13H17NO3 . It is also known by its IUPAC name, methyl 4-[(tert-butylamino)carbonyl]benzoate . The compound has a molecular weight of 235.28 g/mol .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(butylcarbamoyl)benzoate” consists of a benzene ring attached to a carbonyl group (C=O), which is further attached to an ester group (OC) and a butylcarbamoyl group . The InChI code for the compound is 1S/C13H17NO3/c1-3-4-9-14-12(15)10-5-7-11(8-6-10)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) .


Physical And Chemical Properties Analysis

“Methyl 4-(butylcarbamoyl)benzoate” has a molecular weight of 235.28 g/mol . It has a topological polar surface area of 55.4 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 6 . The exact mass of the compound is 235.12084340 g/mol .

Scientific Research Applications

Chemical Synthesis

Methyl 4-(butylcarbamoyl)benzoate is utilized as an intermediate in various chemical syntheses. For instance, it plays a role in the scalable Ritter reaction for synthesizing t-butyl amides, highlighting its importance in the preparation of complex molecules (Milne & Baum, 2014).

Analytical Methods

This compound is also significant in the field of analytical chemistry, particularly in the determination of pesticides in water. It's involved in the analysis of systemic fungicides like benomyl, emphasizing the need for precise and reliable methods to monitor these substances in environmental samples (Marvin et al., 1990).

Antimicrobial and Antiparasitic Properties

Antimicrobial Activity

Schiff base ligands incorporating Methyl 4-(butylcarbamoyl)benzoate demonstrate notable antimicrobial activities, proving their potential in developing new antimicrobial agents. These compounds have shown effectiveness against both gram-positive and gram-negative bacteria, highlighting their broad-spectrum capabilities (Pandiarajan et al., 2020).

Antiparasitic Activity

Prenylated benzoic acid derivatives, including this compound, have been isolated from plants like Piper species and evaluated for their antiparasitic activities. Some of these derivatives have shown significant activity against parasites like Trypanosoma brucei rhodesiense, suggesting a potential route for the development of new antiparasitic treatments (Flores et al., 2008).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .

properties

IUPAC Name

methyl 4-(butylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-4-9-14-12(15)10-5-7-11(8-6-10)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOAFYYWYCMMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589376
Record name Methyl 4-(butylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(butylcarbamoyl)benzoate

CAS RN

100610-03-5
Record name Methyl 4-(butylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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